Adenosine-2',3'-cyclic Monophosphate Sodium Salt
Overview
Description
Adenosine 2', 3'-cyclic phosphate, also known as 2', 3'-cyclic AMP or adenosine cyclic 2', 3'-monophosphate, belongs to the class of organic compounds known as 2', 3'-cyclic purine nucleotides. These are purine nucleotides in which the oxygen atoms linked to the C2 and C3 carbon atoms of the ribose moiety are both bonded the same phosphorus atom of the phosphate group. Adenosine 2', 3'-cyclic phosphate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine 2', 3'-cyclic phosphate has been detected in multiple biofluids, such as feces and blood.
Mechanism of Action
Target of Action
The primary target of 2’,3’-cAMP sodium salt, also known as Adenosine-2’,3’-cyclic Monophosphate Sodium Salt or Adenosine-2’:3’-cyclic monophosphate, sodium salt, is believed to be the A2B receptor . This receptor is found in kidney glomerular mesangial cells and pre-glomerular smooth muscle cells .
Mode of Action
2’,3’-cAMP is considered an extracellular source of adenosine . It is released extracellularly in response to injury . The compound interacts with its targets by being converted into 2’-AMP and 3’-AMP, which then inhibit the proliferation of kidney glomerular mesangial cells and pre-glomerular smooth muscle cells through the A2B receptor .
Biochemical Pathways
The biochemical pathway affected by 2’,3’-cAMP involves its degradation. The compound can be used to study the distribution and specificity of its degrading enzymes in the context of unique biological activities . It is metabolized to 2’-AMP and 3’-AMP , which are subsequently converted to adenosine .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 2’,3’-cAMP’s action include the induction of apoptosis at the level of mitochondrial permeability transition pores . This can lead to cell death, which is a crucial process in many biological contexts, including development and disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,3’-cAMP sodium salt. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
2’,3’-cAMP sodium salt interacts with various enzymes and proteins. It binds and activates the stimulator of interferon genes (STING), a transmembrane adaptor protein . This interaction initiates the TBK1-IRF3-dependent production of IFN-β .
Cellular Effects
2’,3’-cAMP sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It activates innate immune responses via binding of STING .
Molecular Mechanism
The molecular mechanism of action of 2’,3’-cAMP sodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to STING with a high affinity (Kd value of 3.79 nM), which is stronger than other cyclic di-nucleotides .
Metabolic Pathways
2’,3’-cAMP sodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
sodium;[4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDSIACSNXHGOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37063-35-7 | |
Record name | Adenosine sodio-2',3'-phosphate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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